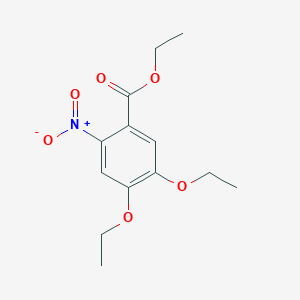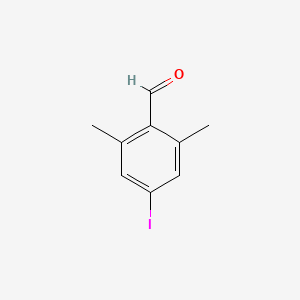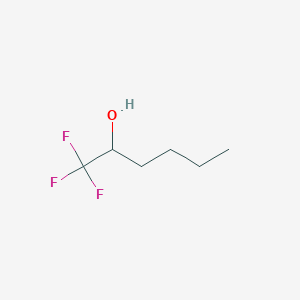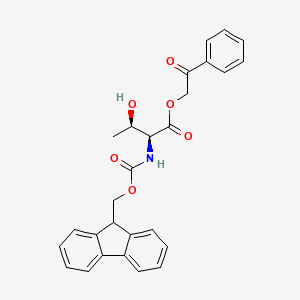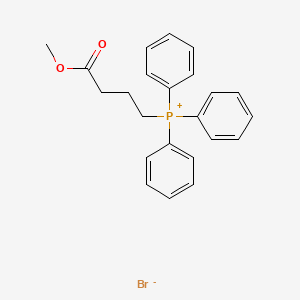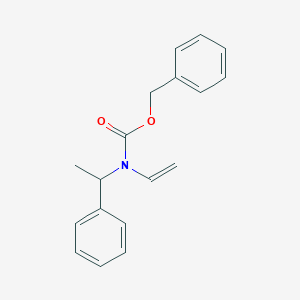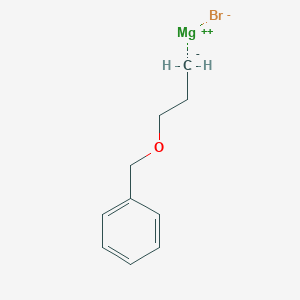![molecular formula C12H7ClF3NO B6317260 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 153564-24-0](/img/structure/B6317260.png)
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine
Übersicht
Beschreibung
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, also known as CTP, is a heterocyclic compound that has a wide range of uses in scientific research. It has been used for a variety of applications, including synthesis, biological research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling pathways. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health.
Wirkmechanismus
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is believed to be due to the binding of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has also been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly in the presence of light and heat. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is toxic and should be handled with caution in the laboratory.
Zukünftige Richtungen
The future of research involving 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is promising. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system. Further research is needed to explore the potential therapeutic applications of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, as well as to further elucidate its mechanism of action. Additionally, further research is needed to explore the potential for 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to be used to synthesize pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNBAYLMRRFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

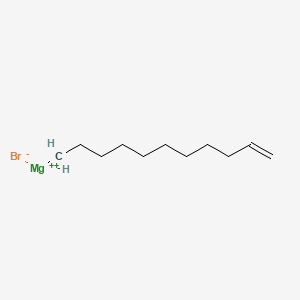
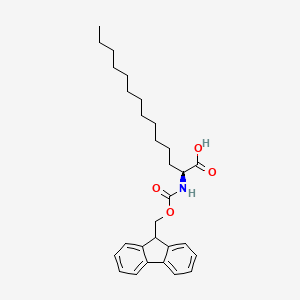
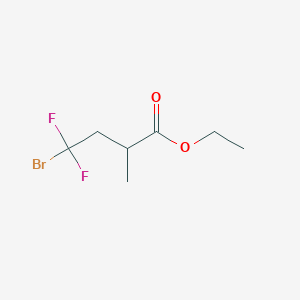
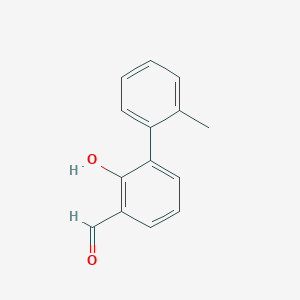
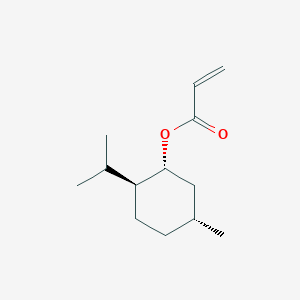
![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)
